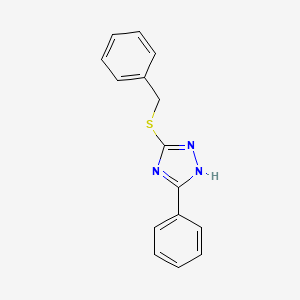
4-(6-methyl-2-phenyl-4-pyrimidinyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrimidine derivatives are known for their anticancer properties. They can act as antimetabolites , interfering with DNA synthesis and function. This compound, with its pyrimidine base, may be involved in the synthesis of drugs targeting myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The morpholine ring could potentially enhance solubility and membrane permeability, making it a valuable candidate for drug development.
Antimicrobial and Antifungal Applications
The pyrimidine moiety is also associated with antimicrobial and antifungal activities. The compound could be synthesized into drugs that target a broad spectrum of bacterial and fungal pathogens, addressing issues like drug resistance .
Cardiovascular Therapeutics
Pyrimidine-based compounds have been utilized as cardiovascular agents, particularly as antihypertensives. The structural features of 4-(6-methyl-2-phenyl-4-pyrimidinyl)morpholine might be exploited to develop new drugs that can manage blood pressure and treat related cardiovascular diseases .
Neuroprotection and Ocular Therapies
Research suggests that pyrimidine derivatives can contribute to neuroprotection, particularly in the context of retinal ganglion cell health. This compound could be part of therapeutic strategies aimed at vascular relaxation in ocular ciliary arteries, potentially benefiting patients with glaucoma or other eye-related conditions .
Anti-inflammatory and Analgesic Properties
The compound’s framework is conducive to anti-inflammatory and analgesic activities. It could be synthesized into medications that alleviate pain and reduce inflammation, possibly without the side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antidiabetic Agents
Pyrimidine derivatives have been explored for their potential as antidiabetic agents. The specific structure of This compound might be harnessed to develop new treatments for diabetes, possibly acting as DPP-IV inhibitors or modulating other relevant pathways .
Antiviral Research
Given the ongoing need for effective antiviral drugs, this compound’s pyrimidine core could be significant in the development of treatments for various viral infections. Its potential to act against HIV and other viruses has been noted in the literature .
Hair Disorders Treatment
Lastly, the compound’s unique structure could be useful in treating hair disorders. Pyrimidine derivatives have shown activity in this area, and further research could lead to new treatments for conditions like alopecia .
Eigenschaften
IUPAC Name |
4-(6-methyl-2-phenylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-11-14(18-7-9-19-10-8-18)17-15(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVARHXQTPDTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-phenylpropyl)-8-D-threonyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5625603.png)

![3-methoxy-1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5625616.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5625618.png)
![2,3-dihydro-1-benzofuran-7-yl{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5625625.png)

![N,1,3-trimethyl-N-[3-(3-methylphenoxy)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5625638.png)
![N-({5-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)cyclobutanecarboxamide](/img/structure/B5625643.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B5625666.png)
![methyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5625669.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoxalin-2(1H)-one](/img/structure/B5625681.png)
![1-(4-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5625685.png)
![3-chloro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5625697.png)